4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a phenylamino group and a phenylmethylidene group attached to a butanehydrazide backbone
Vorbereitungsmethoden
The synthesis of 4-(phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide typically involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone. This hydrazone is then reacted with a butanehydrazide derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Chemischer Reaktionen
4-(Phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The phenylamino and phenylmethylidene groups can participate in substitution reactions, where other functional groups replace the existing ones under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylamino and phenylmethylidene groups allow the compound to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(phenylamino)-N’-[(E)-phenylmethylidene]butanehydrazide include other hydrazides and hydrazones with phenylamino and phenylmethylidene groups. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. Examples of similar compounds include:
- 4-(Phenylamino)-1-benzyl-4-piperidinecarboxamide
- 4-(Phenylamino)pyrimidine derivatives
Eigenschaften
Molekularformel |
C17H19N3O |
---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
4-anilino-N-[(E)-benzylideneamino]butanamide |
InChI |
InChI=1S/C17H19N3O/c21-17(20-19-14-15-8-3-1-4-9-15)12-7-13-18-16-10-5-2-6-11-16/h1-6,8-11,14,18H,7,12-13H2,(H,20,21)/b19-14+ |
InChI-Schlüssel |
MOAMBCFPEWGFGK-XMHGGMMESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCNC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.